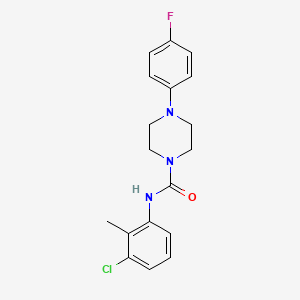
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one, also known as FLB-457, is a chemical compound that belongs to the diazepan family. FLB-457 is a selective dopamine D2 receptor antagonist that has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions.
作用機序
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one acts as a selective antagonist of the dopamine D2 receptor, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. By blocking the dopamine D2 receptor, 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one reduces the activity of the dopamine system, which has been implicated in various physiological and pathological conditions.
Biochemical and Physiological Effects
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects, including reducing dopamine release, decreasing locomotor activity, and altering the expression of certain genes in the brain. 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one in lab experiments is its selectivity for the dopamine D2 receptor, which allows for a more specific investigation of the role of dopamine in various conditions. However, one limitation of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one is its relatively short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for research involving 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is the role of dopamine D2 receptors in addiction and reward pathways, which could lead to the development of new treatments for drug addiction. Another area of interest is the potential use of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one as a neuroprotective agent in neurodegenerative diseases such as Parkinson's disease. Finally, further investigation is needed to fully understand the biochemical and physiological effects of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one and its potential use in clinical settings.
合成法
The synthesis of 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with 2-furoyl chloride in the presence of triethylamine, followed by the addition of isopropylmagnesium chloride and subsequent cyclization to form the diazepan ring. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has been extensively used in scientific research to investigate the role of dopamine D2 receptors in various physiological and pathological conditions, including schizophrenia, drug addiction, and Parkinson's disease. 4-(4-fluorobenzyl)-1-(2-furoyl)-3-isopropyl-1,4-diazepan-5-one has been shown to selectively block dopamine D2 receptors, which has led to a better understanding of the role of dopamine in these conditions.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(furan-2-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-14(2)17-13-22(20(25)18-4-3-11-26-18)10-9-19(24)23(17)12-15-5-7-16(21)8-6-15/h3-8,11,14,17H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNQHRRLJIHNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B5382062.png)

![2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5382075.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}nicotinamide](/img/structure/B5382088.png)
![2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)
![2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5382100.png)
![4-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5382106.png)
![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)
![N-(3,5-difluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5382130.png)


![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)